3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19996281
InChI: InChI=1S/C24H19N3O4/c28-20-12-6-4-10-18(20)25-21(29)13-14-26-22-15-7-1-2-8-16(15)24(31)27(22)19-11-5-3-9-17(19)23(26)30/h1-12,22,28H,13-14H2,(H,25,29)
SMILES:
Molecular Formula: C24H19N3O4
Molecular Weight: 413.4 g/mol

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide

CAS No.:

Cat. No.: VC19996281

Molecular Formula: C24H19N3O4

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide -

Specification

Molecular Formula C24H19N3O4
Molecular Weight 413.4 g/mol
IUPAC Name 3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-hydroxyphenyl)propanamide
Standard InChI InChI=1S/C24H19N3O4/c28-20-12-6-4-10-18(20)25-21(29)13-14-26-22-15-7-1-2-8-16(15)24(31)27(22)19-11-5-3-9-17(19)23(26)30/h1-12,22,28H,13-14H2,(H,25,29)
Standard InChI Key MRDJFFKNMHJPAD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC=CC=C5O

Introduction

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide is a complex organic compound belonging to the isoindoloquinazolinone family. It features a fused isoindole and quinazoline ring system, characterized by multiple functional groups including carbonyl and amide functionalities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Synthesis Methods

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide typically involves multi-component reactions. One common method is the Povarov reaction, which combines anilines, alkenes, and 2-formylbenzoic acid in the presence of Lewis or Brønsted acids. For industrial applications, synthesis may be scaled up using continuous flow reactors and optimized conditions to enhance efficiency and yield.

Synthesis MethodDescription
Povarov ReactionCombines anilines, alkenes, and 2-formylbenzoic acid.
Continuous Flow ReactorsEnhances efficiency and yield in industrial settings.

Biological Activities and Potential Applications

Potential ApplicationDescription
Cancer TreatmentInhibition of kinases involved in cancer proliferation.
Infection ResponseModulation of signaling pathways related to infection.

Research Findings and Future Directions

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Techniques such as molecular docking and interaction studies with proteins and nucleic acids are essential for clarifying its therapeutic potential and safety profile. Further pharmacological studies are required to elucidate the specific mechanisms of action and to explore its potential applications in medicinal chemistry.

Research TechniquePurpose
Molecular DockingPredicts affinity to biological targets.
Interaction StudiesClarifies therapeutic potential and safety.

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